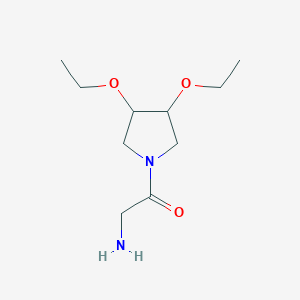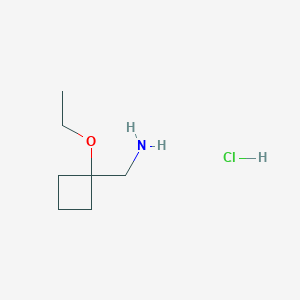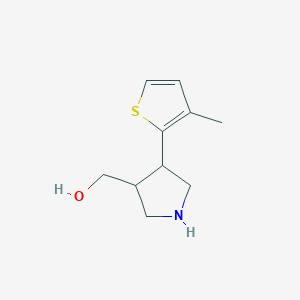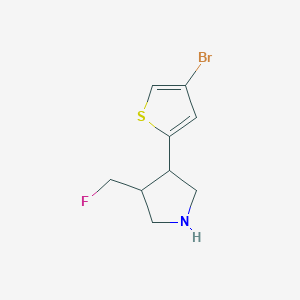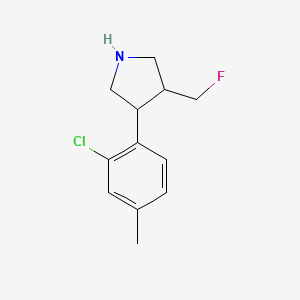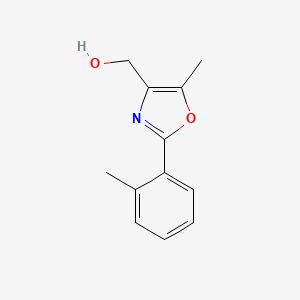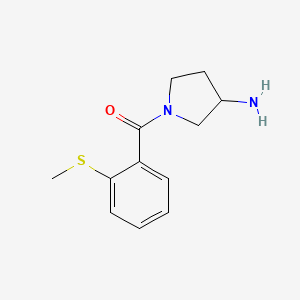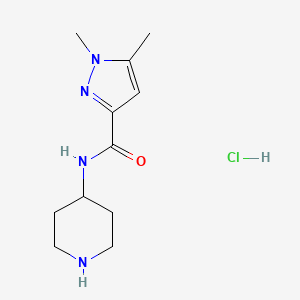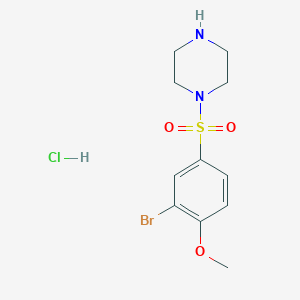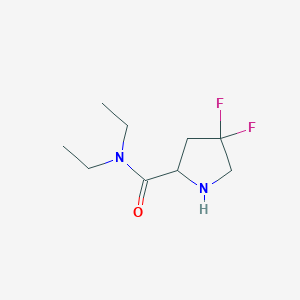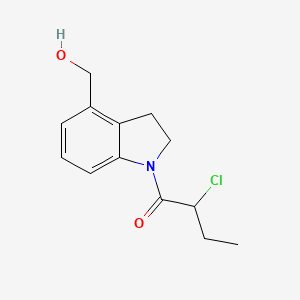
1-(4-(羟甲基)吲哚-1-基)-2-氯丁-1-酮
描述
2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C13H16ClNO2 and its molecular weight is 253.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)butan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)butan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗病毒活性
据报道,吲哚衍生物具有抗病毒活性。 例如,已制备了 6-氨基-4-取代烷基-1H-吲哚-2-取代羧酸酯衍生物,并将其报道为抗病毒剂 。 这些化合物对甲型流感病毒和 CoxB3 病毒表现出抑制作用 .
抗炎活性
吲哚衍生物还表现出抗炎特性。 它们可以与多种受体高亲和力结合,这有助于开发用于治疗炎症疾病的新型有用衍生物 .
抗癌活性
吲哚衍生物在癌症治疗方面显示出潜力。 例如,某些吲哚-3-乙酸衍生物对人类癌细胞系表现出强烈的细胞毒性,包括 SW620(人类结肠癌)、PC3(前列腺癌)和 NCI-H23(肺癌) .
抗 HIV 活性
含有杂环的恶唑烷酮衍生物,这是一种吲哚衍生物,已被制备并评估了其抗 HIV 活性 。 这些化合物对病毒表现出有效的抑制作用 .
抗氧化活性
已发现吲哚衍生物具有抗氧化特性。 然而,在 DPPH 自由基清除试验中,大多数化合物仅显示出微弱的清除活性 .
抗菌活性
据报道,吲哚衍生物具有抗菌特性。 它们可以抑制各种类型细菌和真菌的生长,使其成为开发新型抗菌剂的潜在候选者 .
抗结核活性
吲哚衍生物在治疗结核病方面显示出潜力。 它们可以抑制结核分枝杆菌的生长,结核分枝杆菌是导致结核病的细菌 .
抗糖尿病活性
据报道,吲哚衍生物还具有抗糖尿病特性。 它们可以帮助调节血糖水平,使其成为治疗糖尿病的潜在候选者 .
作用机制
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . This makes them useful in developing new therapeutic agents .
Mode of Action
The exact mode of action can vary depending on the specific indole derivative and its target. Generally, these compounds interact with their targets to modulate their activity, leading to various biological effects .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For example, some derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of indole derivatives can be diverse, given their ability to interact with multiple targets and pathways. Some derivatives have shown inhibitory activity against certain viruses .
生化分析
Cellular Effects
2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)butan-1-one affects various types of cells and cellular processes. Indole derivatives have been reported to influence cell signaling pathways, gene expression, and cellular metabolism . This compound is likely to modulate these processes by interacting with key signaling molecules and transcription factors. The exact cellular effects of 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)butan-1-one are still being studied, but preliminary data suggest it may have potential as an anticancer and anti-inflammatory agent.
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)butan-1-one involves its interaction with biomolecules at the molecular level. Indole derivatives are known to inhibit or activate enzymes, bind to receptors, and alter gene expression . This compound is expected to exert its effects through similar mechanisms, including binding interactions with enzymes and receptors, leading to changes in cellular functions and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)butan-1-one may change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies on indole derivatives have shown that they can be stable under certain conditions but may degrade over time, affecting their efficacy . Long-term in vitro and in vivo studies are needed to fully understand the temporal effects of this compound.
Dosage Effects in Animal Models
The effects of 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)butan-1-one vary with different dosages in animal models. Indole derivatives have been shown to exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity. Studies on animal models are crucial to identify any threshold effects and establish safe dosage ranges.
Metabolic Pathways
2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)butan-1-one is involved in various metabolic pathways. Indole derivatives are known to interact with enzymes and cofactors that play a role in metabolic processes This compound may influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in its metabolism
Transport and Distribution
The transport and distribution of 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)butan-1-one within cells and tissues are essential for its biological activity. Indole derivatives are known to interact with transporters and binding proteins that facilitate their movement across cellular membranes . This compound may be transported and distributed to specific tissues and cells, where it can exert its effects. Understanding its transport and distribution mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)butan-1-one can influence its activity and function. Indole derivatives often contain targeting signals or undergo post-translational modifications that direct them to specific cellular compartments or organelles This compound may localize to particular subcellular regions, where it can interact with specific biomolecules and exert its effects
属性
IUPAC Name |
2-chloro-1-[4-(hydroxymethyl)-2,3-dihydroindol-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-2-11(14)13(17)15-7-6-10-9(8-16)4-3-5-12(10)15/h3-5,11,16H,2,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYZAWVQZHAULO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC2=C(C=CC=C21)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



